

Application Notes and Protocols: Synthesis of 1,6-Dimethylindoline-2-thione

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Compound of Interest

Compound Name: 1,6-Dimethylindoline-2-thione

Cat. No.: B122539

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This document provides a detailed two-step protocol for the synthesis of **1,6-Dimethylindoline-2-thione**, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the N-methylation of 6-methylindolin-2-one followed by thionation of the resulting 1,6-dimethylindolin-2-one.

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethylindolin-2-one

This procedure outlines the N-methylation of 6-methylindolin-2-one.

Materials:

- 6-methylindolin-2-one
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Deionized water
- Hydrochloric acid (HCl)
- Ethyl acetate

- Heptane
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Condenser
- Dropping funnel
- Heating mantle
- pH meter or pH paper
- Separatory funnel
- Rotary evaporator
- Büchner funnel

Procedure:

- To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 6-methylindolin-2-one (1.0 eq) and deionized water.
- Add a 50% aqueous solution of sodium hydroxide (2.25 eq) to the flask.
- Heat the mixture to 40°C with stirring.
- Slowly add dimethyl sulfate (1.5 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes.

- Cool the mixture to 60°C and add a second portion of dimethyl sulfate (0.425 eq).
- Heat the mixture again to 100°C and maintain for another 15 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of heptane and ethyl acetate as the mobile phase.
- Once the reaction is complete, cool the mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.
- Cool the mixture to room temperature and then to 0-5°C in an ice bath to induce crystallization.
- Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 1,6-dimethylindolin-2-one.

Step 2: Synthesis of **1,6-Dimethylindoline-2-thione**

This protocol describes the thionation of 1,6-dimethylindolin-2-one using Lawesson's reagent.

Materials:

- 1,6-dimethylindolin-2-one
- Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
- Anhydrous toluene
- Dichloromethane (CH₂Cl₂)
- Silica gel
- Ethanol

Equipment:

- Round-bottom flask
- Reflux condenser

- Heating mantle with magnetic stirrer
- Rotary evaporator
- Chromatography column

Procedure:

- In a round-bottom flask, dissolve 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene.
- Add Lawesson's reagent (1.0 eq) to the solution.
- Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours. The color of the solution may change from dark red to yellowish.^[1]
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
- Dissolve the residue in a minimal amount of dichloromethane and filter it through a short pad of silica gel to remove inorganic byproducts.
- Evaporate the dichloromethane to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to obtain pure **1,6-dimethylindoline-2-thione**.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **1,6-Dimethylindoline-2-thione**.

Step	Reactant	Reagent(s)	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)
1	6-methylindolin-2-one	Dimethyl sulfate, NaOH	Water	0.5	100	~65-75
2	1,6-dimethylindolin-2-one	Lawesson's reagent	Toluene	1-2	Reflux (111)	~80-90

Mandatory Visualization

Caption: Synthetic workflow for **1,6-Dimethylindoline-2-thione**.

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References

- 1. A new and convenient synthetic way to 2-substituted thieno[2,3-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
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